4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene
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Overview
Description
4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H6FNO5S It is a derivative of nitrobenzene, characterized by the presence of fluorosulfonyloxy, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical fluorosulfonylation of olefins using a bench-stable redox-active fluorosulfonyl radical precursor . This method involves photoredox catalytic conditions, which enable the formation of the desired fluorosulfonyloxy group under mild conditions.
Industrial Production Methods
Industrial production of 4-fluorosulfonyloxy-1-methoxy-2-nitrobenzene may involve large-scale fluorosulfonylation processes. These processes typically utilize solid-state, redox-active fluorosulfonyl radical reagents, which are bench-stable and easy to handle. The use of such reagents allows for high yields and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a formyl or carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Major Products
Substitution: Products include substituted benzene derivatives with various nucleophiles replacing the fluorosulfonyloxy group.
Reduction: The major product is 4-fluorosulfonyloxy-1-methoxy-2-aminobenzene.
Oxidation: Products include 4-fluorosulfonyloxy-1-formyl-2-nitrobenzene or 4-fluorosulfonyloxy-1-carboxy-2-nitrobenzene.
Scientific Research Applications
4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Chemical Biology: The compound’s unique functional groups make it useful in the study of biological systems and the development of bioactive molecules.
Materials Science: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Drug Discovery: The compound’s derivatives are investigated for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-fluorosulfonyloxy-1-methoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophiles and electrophiles due to its reactive functional groups.
Pathways Involved: It can participate in pathways involving nucleophilic aromatic substitution, reduction, and oxidation reactions
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitroanisole: Similar in structure but lacks the fluorosulfonyloxy group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of the methoxy group.
Sulfonimidates: Organosulfur compounds with similar reactivity but different structural features.
Uniqueness
4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis, chemical biology, and materials science .
Properties
IUPAC Name |
4-fluorosulfonyloxy-1-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO6S/c1-14-7-3-2-5(15-16(8,12)13)4-6(7)9(10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONHQFVHIQCYEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OS(=O)(=O)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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